![molecular formula C20H40N4O10 B14081625 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- CAS No. 2514736-58-2](/img/structure/B14081625.png)
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- is a macrocyclic compound known for its complexing abilities. It is a derivative of 1,4,7,10-tetraazacyclododecane, commonly referred to as cyclen, and is used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- typically involves the cyclization of linear tetraamines followed by functionalization with acetic acid and dihydroxypropyl groups. The reaction conditions often include:
Cyclization: Conducted under high temperatures and in the presence of a base to facilitate the formation of the macrocyclic ring.
Functionalization: Involves the use of acetic anhydride and dihydroxypropyl derivatives under controlled pH conditions to ensure selective substitution.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve:
Batch Processing: Utilizing large reactors to carry out the cyclization and functionalization steps in a controlled environment.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and iron.
Substitution: Reacts with electrophiles to substitute the hydrogen atoms on the nitrogen atoms or hydroxyl groups.
Oxidation and Reduction: Can undergo redox reactions depending on the metal ions it is complexed with.
Common Reagents and Conditions
Complexation: Typically involves metal salts and is conducted in aqueous or organic solvents.
Substitution: Uses reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides under basic or acidic conditions.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include metal complexes, substituted derivatives, and oxidized or reduced forms of the compound.
科学研究应用
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- is widely used in scientific research due to its versatile properties:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Employed in the development of metal-based probes for imaging and diagnostic purposes.
Medicine: Utilized in the formulation of MRI contrast agents and radiopharmaceuticals for cancer therapy.
Industry: Applied in the production of catalysts and as a stabilizing agent in various chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves:
Complexation with Metal Ions: The nitrogen and oxygen atoms in the macrocyclic ring coordinate with metal ions, forming stable complexes.
Molecular Targets and Pathways: These complexes can target specific biological molecules or pathways, such as enzymes or receptors, to exert their effects. For example, gadolinium complexes are used in MRI to enhance contrast by interacting with water molecules in tissues.
相似化合物的比较
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent in medical imaging and therapy.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, mono-N-oxide: A derivative of DOTA with enhanced complexing properties.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 4,10-bis(carboxymethyl): Another DOTA derivative used in similar applications.
Uniqueness
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- is unique due to its specific functional groups, which provide additional sites for complexation and substitution reactions. This enhances its versatility and effectiveness in various applications compared to other similar compounds.
属性
CAS 编号 |
2514736-58-2 |
|---|---|
分子式 |
C20H40N4O10 |
分子量 |
496.6 g/mol |
IUPAC 名称 |
2-[7-(carboxymethyl)-4,10-bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C20H40N4O10/c25-11-15(17(29)13-27)23-5-1-21(9-19(31)32)2-6-24(16(12-26)18(30)14-28)8-4-22(3-7-23)10-20(33)34/h15-18,25-30H,1-14H2,(H,31,32)(H,33,34) |
InChI 键 |
UZGVIPBQSKRZAA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)O)C(CO)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


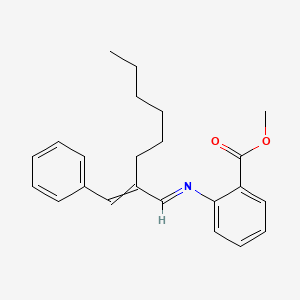
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)

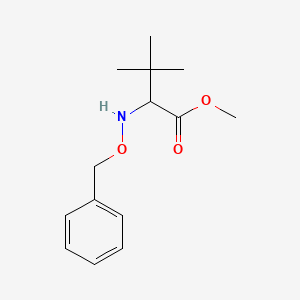

![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)
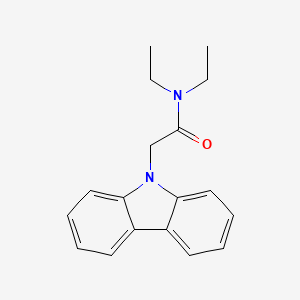
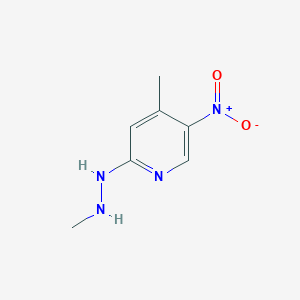
![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)
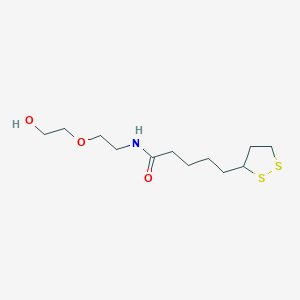
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081611.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14081613.png)

![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)
